molecular formula C24H21ClN4O3S B2551779 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide CAS No. 1207060-34-1

4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2551779
CAS No.: 1207060-34-1
M. Wt: 480.97
InChI Key: UFOCKVGKGOVNFG-UHFFFAOYSA-N
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Description

4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated phenyl group, an imidazole ring, and a furan moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(azetidin-2-one)-3-chloro-4-phenyl]-1H-phenylbenzimidazole
  • 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole

Uniqueness

4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is unique due to its combination of a chlorinated phenyl group, an imidazole ring, and a furan moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for scientific research.

Biological Activity

The compound 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25ClN4O4S2C_{23}H_{25}ClN_{4}O_{4}S_{2}, with a molecular weight of 521.1 g/mol. The structure includes an imidazole ring, a benzamide moiety, and a furan ring, contributing to its diverse biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Antiviral Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antiviral properties. For instance, N-Heterocycles have been shown to act as promising antiviral agents against various viruses. Compounds in this class demonstrated effective inhibition of viral replication at micromolar concentrations, outperforming standard antiviral drugs like ribavirin in certain assays .

2. Anticancer Potential

Compounds containing the 1,3,4-oxadiazole scaffold have been highlighted for their anticancer properties. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) . The specific compound under discussion may exhibit similar mechanisms due to its structural components.

The proposed mechanism of action for this compound involves interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity or modulate signaling pathways critical for cell survival and proliferation.

Research Findings and Case Studies

Several studies have investigated the biological activity of structurally related compounds:

StudyCompoundActivityEC50 Value
Compound AAntiviral5–28 μM
Compound BAnticancer9.19 μM
Compound CAntimicrobial>1000 μM

These studies suggest that modifications in the chemical structure significantly influence biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Properties

IUPAC Name

4-[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3S/c1-16-4-9-21(20(25)13-16)28-22(30)15-33-24-26-10-11-29(24)18-7-5-17(6-8-18)23(31)27-14-19-3-2-12-32-19/h2-13H,14-15H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOCKVGKGOVNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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